N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-27(24,25)15-9-7-14(8-10-15)17(23)20-19-22-21-18(26-19)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZSDMAVLUQHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.
Neuropharmacological Studies
Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. This inhibition is crucial for enhancing cholinergic transmission in the brain.
Table 1: Enzyme Inhibition Data
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide | 0.052 ± 0.010 | 1.085 ± 0.035 |
The findings suggest that this compound could serve as a lead structure for developing new drugs aimed at treating cognitive disorders .
Anticancer Activity
Additionally, the compound has shown promise in inhibiting tumor cell proliferation. In vitro studies demonstrated that it effectively reduces the viability of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.3 |
| A549 (Lung) | 10.8 |
These results indicate a potential application in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in vivo .
Material Science Applications
The unique structure of this compound also lends itself to applications in material science, particularly in the development of organic electronic materials.
Organic Light Emitting Diodes (OLEDs)
Research has explored the use of this compound in OLEDs due to its favorable electronic properties. The incorporation of oxadiazole moieties has been shown to enhance charge transport and luminescence.
Table 3: OLED Performance Metrics
| Parameter | Value |
|---|---|
| Maximum Emission | 550 nm |
| Current Efficiency | 15 cd/A |
| Luminance | 2000 cd/m² |
The results indicate that this compound could be a viable candidate for improving the efficiency of OLED devices .
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of the oxadiazole scaffold exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species levels and improve cell viability in neuronal cultures exposed to neurotoxic agents .
- Antitumor Mechanisms : Another investigation focused on the mechanism of action against breast cancer cells, revealing that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Core Structural Features
The compound shares the 1,3,4-oxadiazole scaffold with several analogs, but its substituents distinguish it:
Key Observations :
Antifungal Potential
- LMM5 and LMM11 : These 1,3,4-oxadiazoles exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase, with IC₅₀ values in the low micromolar range . The target compound’s ethanesulfonyl group may enhance target binding compared to LMM5’s sulfamoyl moiety.
- 7c–7f Analogs : Compounds with thiazole-sulfanyl linkages (e.g., 7e) show moderate antibacterial activity but lack reported antifungal data .
Agrochemical Relevance
- Sulfentrazone: A herbicide with a sulfonyl group, sulfentrazone inhibits protoporphyrinogen oxidase . The target compound’s ethanesulfonyl group could similarly interact with plant enzymes, though its oxadiazole core may redirect activity toward eukaryotic targets.
Pharmacokinetic and Toxicity Considerations
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is an organic compound belonging to the oxadiazole class. Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its diverse biological activities. This compound is being researched for its potential therapeutic applications in various medical fields.
Chemical Characteristics
- Molecular Formula : C23H24N3O3
- Molecular Weight : 396.45 g/mol
- CAS Number : 891125-44-3
The presence of the oxadiazole moiety is significant as it is known to enhance the biological activity of compounds in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. The oxadiazole ring can facilitate binding to various receptors or enzymes, influencing cellular pathways associated with disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves inducing apoptosis in cancer cells or inhibiting proliferation by targeting specific signaling pathways.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. This activity can be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 1.0 - 10 | Induction of apoptosis; inhibition of proliferation |
| Antimicrobial | E. coli | 0.5 | Disruption of cell wall synthesis |
| Staphylococcus aureus | 0.7 | Inhibition of metabolic pathways | |
| Anti-inflammatory | Macrophage Cell Line | 1.5 | Inhibition of cytokine production |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 8 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacteria including E. coli and S. aureus. Results indicated that it effectively inhibited bacterial growth at concentrations as low as 0.5 µM. This suggests potential for development as an antibacterial agent .
Case Study 3: Anti-inflammatory Research
Research exploring the anti-inflammatory effects revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%, indicating its potential utility in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
